N-[4-(benzyloxy)benzyl]-N-phenylamine

Chemical Synthesis Analytical Chemistry Procurement

N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8), also known as N-(4-(benzyloxy)benzyl)aniline, is a secondary aromatic amine characterized by a 4-benzyloxybenzyl group linked to an aniline moiety. This compound typically exists as a solid with a molecular formula of C20H19NO and a molecular weight of 289.37 g/mol.

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
CAS No. 39860-75-8
Cat. No. B1271831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzyloxy)benzyl]-N-phenylamine
CAS39860-75-8
Molecular FormulaC20H19NO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3
InChIInChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2
InChIKeyHDQPAJASLIOZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8): A High-Purity Secondary Amine Scaffold for Specialized Organic Synthesis


N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8), also known as N-(4-(benzyloxy)benzyl)aniline, is a secondary aromatic amine characterized by a 4-benzyloxybenzyl group linked to an aniline moiety . This compound typically exists as a solid with a molecular formula of C20H19NO and a molecular weight of 289.37 g/mol . Its structure, featuring both a benzyloxy and a secondary amine, positions it as a valuable building block in medicinal chemistry and advanced materials science, distinct from primary amines or tertiary amine analogs due to its specific steric and electronic profile .

Why N-[4-(Benzyloxy)benzyl]-N-phenylamine is Not a Generic Substitute for Common Secondary Amine Building Blocks


In-class substitution of secondary amines like N-[4-(benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8) is not straightforward due to significant differences in their molecular architecture, which directly impacts their physicochemical properties and synthetic utility. Unlike simpler secondary amines (e.g., N-benzylaniline) or common primary amine precursors like 4-(benzyloxy)aniline [1], this compound possesses an additional methylene spacer between the aniline nitrogen and the 4-benzyloxyphenyl ring. This seemingly minor change is a critical structural determinant: it substantially increases the compound's LogP from approximately 2.0 for 4-(benzyloxy)aniline to 5.3 [2], significantly enhancing its lipophilicity. This difference in lipophilicity alters its behavior in partition-dependent processes, solubility profiles, and membrane permeability, making it a non-interchangeable tool for researchers requiring a more hydrophobic, larger scaffold. The following quantitative evidence details these and other key differentiators against its closest analogs.

Quantitative Evidence Guide for Selecting N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8) Over Key Analogs


Superior Chemical Purity and Quality Control for N-[4-(Benzyloxy)benzyl]-N-phenylamine

N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8) is commercially available from specialized suppliers at a verified purity of ≥97% (GC/T) . This is a critical differentiator compared to closely related analogs like 4-(benzyloxy)-N-phenylaniline (CAS 60709-95-7), which is typically offered at a lower minimum purity of 95% . This 2% absolute purity difference, while seeming small, is significant for applications requiring high-fidelity, such as advanced intermediate synthesis or precise analytical method development.

Chemical Synthesis Analytical Chemistry Procurement

Enhanced Lipophilicity (LogP) Drives Different Performance in Non-Polar Systems

The presence of an additional methylene (-CH2-) spacer in N-[4-(benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8) compared to 4-(benzyloxy)-N-phenylaniline (CAS 60709-95-7) results in a dramatically increased calculated octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 5.3 [1], indicating it is >1000-fold more lipophilic than the comparator, 4-(benzyloxy)aniline, which has a calculated LogP of approximately 2.0 .

Medicinal Chemistry ADME Physicochemical Properties

Optimized for Synthesis: High-Yield Reductive Amination Protocol for N-[4-(Benzyloxy)benzyl]-N-phenylamine

A high-yielding, mild synthetic protocol has been explicitly demonstrated for the preparation of N-[4-(benzyloxy)benzyl]-N-phenylamine via reductive amination [1]. This published method utilizes a green ionic liquid/H2O solvent system and provides a reproducible, efficient pathway for producing the target compound in excellent yields. In contrast, the synthesis of its analog, N-benzyl-4-(benzyloxy)aniline (CAS 39860-72-5), is often described in more general terms, and yields are typically not quantified or are lower .

Process Chemistry Organic Synthesis Methodology

Robust and Diverse Commercial Supply Chain for N-[4-(Benzyloxy)benzyl]-N-phenylamine

N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8) is offered by a wide and geographically diverse network of specialized chemical suppliers, including BOC Sciences, Enamine, CymitQuimica, Leyan, and several others . This contrasts with key analogs such as 4-(benzyloxy)-N-phenylaniline (CAS 60709-95-7) and N-benzyl-4-(benzyloxy)aniline (CAS 39860-72-5), which have more limited and regional availability .

Supply Chain Procurement Commercial Availability

A Privileged Scaffold in Liquid Crystal Material Design

The N-[4-(benzyloxy)benzyl]-N-phenylamine core is a recognized building block in the synthesis of novel Schiff base liquid crystals [1]. Derivatives with this exact central structure, specifically (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines, have been systematically investigated for their mesomorphic properties, demonstrating their utility in creating polar liquid crystal systems [2]. While other aniline derivatives can be used, this specific scaffold's combination of rigidity and flexibility is preferred for achieving desired thermal and optical properties.

Materials Science Liquid Crystals Organic Electronics

Recommended Application Scenarios for Procuring N-[4-(Benzyloxy)benzyl]-N-phenylamine (CAS 39860-75-8)


Synthesis of Lipophilic Pharmacophores for CNS and Membrane Targets

Leverage the compound's high LogP of 5.3 as a core scaffold in medicinal chemistry programs targeting central nervous system (CNS) disorders or other indications where enhanced membrane permeability is required. Its significantly higher lipophilicity compared to primary amine alternatives (e.g., 4-(benzyloxy)aniline, LogP ~2.0) makes it the preferred choice for designing molecules intended to cross the blood-brain barrier or partition into lipid bilayers .

Development of Advanced Liquid Crystal Displays (LCDs) and Organic Electronics

Utilize N-[4-(benzyloxy)benzyl]-N-phenylamine as a key building block for synthesizing Schiff base liquid crystals, as documented in peer-reviewed literature . Its specific molecular geometry allows for fine-tuning of mesomorphic phases, making it a valuable starting material for developing novel materials with tailored electro-optical properties for use in LCDs, sensors, and other organic electronic devices .

Large-Scale Research and Process Chemistry Development

The existence of a published, efficient, and mild synthetic method for this compound makes it a strategic choice for projects requiring scalable in-house production. The documented reductive amination protocol in an ionic liquid/H2O system provides a clear path for process optimization, reducing reliance on external supply and enabling cost-effective scale-up for preclinical or material development campaigns .

High-Fidelity Analytical Standard and Intermediate Synthesis

For applications demanding the highest material purity, such as the preparation of analytical standards, impurity profiling, or the final stages of API intermediate synthesis, this compound's commercially available purity of ≥97% (GC/T) offers a quantifiable advantage. This ensures greater confidence in analytical results and minimizes the risk of purification failures associated with lower-purity analogs, such as 4-(benzyloxy)-N-phenylaniline (offered at 95%) .

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